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Compound of Interest

Compound Name: Rimcazole dihydrochloride

Cat. No.: B1662287 Get Quote

In the landscape of preclinical cancer research, the exploration of novel therapeutic agents that

exploit unique cellular pathways is paramount. Among these, compounds targeting sigma

receptors have emerged as a promising avenue. This guide provides a detailed comparison of

two such agents, Rimcazole dihydrochloride and Siramesine, for researchers, scientists, and

drug development professionals. Both molecules have demonstrated anticancer properties, yet

they exhibit distinct mechanisms of action and efficacy profiles across various cancer types.

At a Glance: Key Differences
Feature Rimcazole Dihydrochloride Siramesine

Primary Target
Sigma-1 (σ1) and Sigma-2

(σ2) receptor antagonist

Selective Sigma-2 (σ2)

receptor agonist

Mechanism of Action

Induces apoptosis, potentially

through NF-κB dependent

pathways in some cancers.[1]

Induces caspase-independent

cell death through lysosomal

membrane permeabilization,

oxidative stress, and inhibition

of the STAT3 signaling

pathway.[2][3][4][5]

Primary Mode of Cell Death Apoptosis[1]
Lysosomal cell death,

Apoptosis, Ferroptosis[4][5][6]
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In Vitro Anticancer Activity: A Quantitative
Comparison
The antiproliferative effects of Rimcazole dihydrochloride and Siramesine have been

evaluated across a panel of human cancer cell lines. The following tables summarize the 50%

growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50)

values obtained from a study utilizing the Sulforhodamine B (SRB) assay.[7] Lower values

indicate higher potency.

GI50 (µM): 50% Growth Inhibition

Cancer Type Cell Line
Rimcazole
dihydrochloride
(GI50 in µM)

Siramesine (GI50 in
µM)

Breast Cancer MCF7 >100 4.6

MDA-MB-231 20.3 4.1

Colon Cancer HCT-116 13.4 3.9

HT29 18.5 4.2

Melanoma MALME-3M 8.9 4.5

SK-MEL-5 9.1 4.8

Pancreatic Cancer AsPC-1 11.2 3.2

MiaPaCa-2 12.5 3.5

Data extracted from a study by S. Savvaris et al. (2021).[7]

TGI (µM): Total Growth Inhibition
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Cancer Type Cell Line
Rimcazole
dihydrochloride
(TGI in µM)

Siramesine (TGI in
µM)

Breast Cancer MCF7 >100 16.2

MDA-MB-231 55.1 14.8

Colon Cancer HCT-116 40.2 14.1

HT29 51.8 15.3

Melanoma MALME-3M 30.1 16.5

SK-MEL-5 31.6 17.2

Pancreatic Cancer AsPC-1 35.8 11.9

MiaPaCa-2 38.9 12.8

Data extracted from a study by S. Savvaris et al. (2021).[7]

LC50 (µM): 50% Lethal Concentration

Cancer Type Cell Line
Rimcazole
dihydrochloride
(LC50 in µM)

Siramesine (LC50
in µM)

Breast Cancer MCF7 >100 58.3

MDA-MB-231 >100 53.1

Colon Cancer HCT-116 89.7 50.9

HT29 >100 55.4

Melanoma MALME-3M 75.4 60.1

SK-MEL-5 78.2 62.3

Pancreatic Cancer AsPC-1 81.5 43.7

MiaPaCa-2 85.3 46.8
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Data extracted from a study by S. Savvaris et al. (2021).[7]

Mechanisms of Action and Signaling Pathways
Rimcazole Dihydrochloride: A Sigma Receptor
Antagonist
Rimcazole acts as an antagonist at both σ1 and σ2 receptors.[8] Its anticancer activity is

proposed to be mediated, in part, through the induction of apoptosis. In some hematological

malignancies, the cytotoxic effects of Rimcazole have been linked to an NF-κB-dependent

pathway.[1]

Rimcazole
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Sigma-1 & Sigma-2
Receptors

antagonizes
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Click to download full resolution via product page

Rimcazole's Proposed Mechanism of Action.

Siramesine: A Selective Sigma-2 Agonist Inducing
Lysosomal Cell Death
Siramesine demonstrates high selectivity as a σ2 receptor agonist.[1] Its primary mechanism of

inducing cancer cell death is through lysosomal membrane permeabilization (LMP).[2][4][5]

This leads to the release of cathepsins into the cytosol, triggering a caspase-independent cell

death cascade. Furthermore, Siramesine has been shown to induce oxidative stress and inhibit

the STAT3 signaling pathway, which is often constitutively active in cancer and contributes to

chemoresistance.[2][3][9]
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Seed Cells in 96-well Plate

Incubate 24h

Add Rimcazole or Siramesine

Incubate 48h

Fix with 10% TCA

Wash with 1% Acetic Acid

Stain with 0.4% SRB

Wash with 1% Acetic Acid

Solubilize with 10mM Tris

Read Absorbance at 510nm

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1662287?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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